molecular formula C24H24N4O6S B298055 N-(2,4-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

N-(2,4-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Cat. No. B298055
M. Wt: 496.5 g/mol
InChI Key: ZUMDTJLFNDYYJB-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide, also known as DMB-NHS, is a chemical compound that has been widely used in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide involves the reaction of the NHS ester group with amine groups in proteins to form stable amide bonds. The reaction is facilitated by the presence of EDC, which activates the NHS ester group and promotes the formation of the amide bond. The reaction between this compound and proteins occurs under mild conditions and does not require harsh reagents or conditions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on proteins and cells. The reaction between this compound and proteins occurs under mild conditions and does not affect the structure or function of the proteins. In addition, this compound has been shown to be non-toxic to cells and does not induce significant cellular responses or cytotoxicity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide in lab experiments include its high reactivity, mild reaction conditions, and minimal biochemical and physiological effects on proteins and cells. This compound can be used to modify proteins and conjugate drugs under mild conditions, which reduces the risk of damaging the proteins or inducing cellular responses. However, the limitations of using this compound include its high cost, limited stability in solution, and sensitivity to moisture and light. This compound should be stored in a dry and dark place to maintain its stability and reactivity.

Future Directions

For the use of N-(2,4-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide in scientific research include the development of more efficient and cost-effective synthesis methods, the optimization of reaction conditions for specific applications, and the exploration of new applications in protein modification, drug delivery, and bioconjugation. In addition, the development of new this compound derivatives with improved stability and reactivity could expand the range of applications for this compound. Finally, the combination of this compound with other chemical compounds or biomolecules could lead to the development of novel bioconjugates with unique properties and functions.

Synthesis Methods

N-(2,4-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide can be synthesized by reacting 2,4-dimethylphenylamine with 3-nitro-4-methoxybenzaldehyde in the presence of an acid catalyst to form the corresponding Schiff base. The Schiff base is then reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form this compound. The synthesis method of this compound has been optimized to obtain high yield and purity of the compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-[2-(2-{3-nitro-4-methoxybenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been used in various scientific research applications, including protein modification, drug delivery, and bioconjugation. This compound is a reactive compound that can react with amine groups in proteins to form stable amide bonds. This property of this compound has been used to modify proteins for various applications, including protein labeling, protein immobilization, and protein purification. This compound has also been used as a crosslinking agent to form protein-protein or protein-ligand conjugates. In addition, this compound has been used as a linker to conjugate drugs to proteins for targeted drug delivery.

properties

Molecular Formula

C24H24N4O6S

Molecular Weight

496.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H24N4O6S/c1-17-9-11-21(18(2)13-17)27(35(32,33)20-7-5-4-6-8-20)16-24(29)26-25-15-19-10-12-23(34-3)22(14-19)28(30)31/h4-15H,16H2,1-3H3,(H,26,29)/b25-15+

InChI Key

ZUMDTJLFNDYYJB-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C

SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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